Antimycin A

Übersicht

Beschreibung

Antimycin A is a secondary metabolite produced by various species of the genus Streptomyces. It is known for its potent inhibitory effects on cellular respiration, specifically targeting oxidative phosphorylation. This compound has been widely studied for its applications in scientific research and its use as a piscicide in fisheries management .

Wissenschaftliche Forschungsanwendungen

Antimycin A has numerous applications in scientific research:

Chemistry: It is used to study the electron transport chain and the production of reactive oxygen species.

Biology: this compound is employed to investigate mitochondrial function and apoptosis.

Industry: This compound is used as a piscicide to manage fish populations in lakes and ponds

Wirkmechanismus

Target of Action

Antimycin A, also known as Antipiricullin, Virosin, Antimycin A1b, or Fintrol, primarily targets the mitochondrial electron transport chain , specifically complexes III and IV . These complexes play a crucial role in cellular respiration, a process vital for the production of ATP, the cell’s main energy currency.

Mode of Action

this compound acts as an inhibitor of cellular respiration. It binds to the Qi site of cytochrome c reductase , a component of complex III . This binding inhibits the reduction of ubiquinone to ubiquinol in the Qi site, disrupting the Q-cycle of enzyme turnover . This disruption effectively halts cellular respiration, leading to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By inhibiting complexes III and IV, this compound disrupts the normal flow of electrons, which in turn affects the proton gradient across the mitochondrial membrane. This disruption can lead to a decrease in ATP production, affecting numerous downstream cellular processes that rely on ATP for energy .

Result of Action

The primary result of this compound’s action is the inhibition of cellular respiration, leading to a decrease in ATP production . This can have wide-ranging effects on the cell, as ATP is required for numerous cellular processes. In addition, this compound has been shown to cause changes in mycelial morphology and ultrastructure, including severe distortion and breakage, thickened cell walls, and swollen mitochondria .

Action Environment

It is known that this compound is used as a piscicide in fisheries management, suggesting that its efficacy and stability may be influenced by factors such as water temperature and ph .

Biochemische Analyse

Biochemical Properties

Antimycin A plays a crucial role in biochemical reactions by inhibiting the electron transport chain in mitochondria. Specifically, it binds to the Qi site of cytochrome c reductase (complex III), preventing the reduction of ubiquinone to ubiquinol . This disruption halts the Q-cycle of enzyme turnover and affects the entire electron transport chain . The compound interacts with several biomolecules, including cytochrome b and cytochrome c1, leading to the inhibition of oxidative phosphorylation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting cellular respiration, it disrupts ATP production, leading to decreased energy availability . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by triggering mitochondrial dysfunction . Additionally, this compound can influence the production of reactive oxygen species (ROS), further impacting cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Qi site of cytochrome c reductase, which inhibits the reduction of ubiquinone to ubiquinol . This binding disrupts the Q-cycle, leading to the inhibition of electron transport and oxidative phosphorylation . The compound’s interaction with cytochrome b and cytochrome c1 is critical for its inhibitory action . Furthermore, this compound can induce changes in gene expression related to mitochondrial function and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular respiration and increased ROS production . These effects can result in long-term cellular damage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit cellular respiration without causing significant toxicity . Higher doses of this compound can lead to severe adverse effects, including mitochondrial dysfunction, oxidative stress, and tissue damage . Studies have demonstrated that doses exceeding certain thresholds can be lethal to animals .

Metabolic Pathways

This compound is involved in metabolic pathways related to cellular respiration and oxidative phosphorylation . By inhibiting the electron transport chain, the compound affects the production of ATP and the overall metabolic flux . Additionally, this compound can influence the levels of metabolites involved in the tricarboxylic acid (TCA) cycle and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The compound’s targeting to mitochondria is facilitated by specific signals and post-translational modifications . This subcellular localization is crucial for its role in disrupting cellular respiration and inducing apoptosis .

Vorbereitungsmethoden

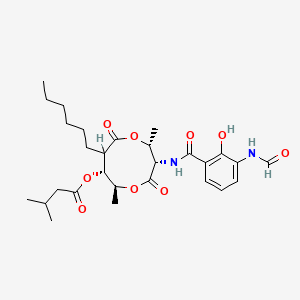

Antimycin A is produced by fermentation of Streptomyces species. The fermentation broth is extracted with organic solvents, and the compound is purified through chromatographic techniques. The complete chemical structure of this compound consists of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .

Analyse Chemischer Reaktionen

Antimycin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.

Reduction: Reduction reactions involving this compound can alter its functional groups, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Antimycin A is part of a group of related compounds called antimycins. Similar compounds include:

Antimycin B: Another member of the antimycin family with similar inhibitory effects on cellular respiration.

Myxothiazol: An inhibitor of the electron transport chain that targets a different site on cytochrome c reductase.

Rotenone: A compound that inhibits the electron transport chain by targeting complex I, rather than complex III like this compound

This compound is unique due to its specific binding site on cytochrome c reductase and its potent ability to induce reactive oxygen species production.

Eigenschaften

Key on ui mechanism of action |

Oxidative phosphorylation can be affected by several chemical agents. ...Antimycin A blocks electron transport between coenzyme Q and cytochrome c. |

|---|---|

CAS-Nummer |

1397-94-0 |

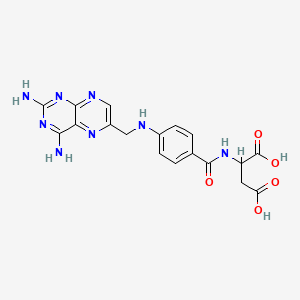

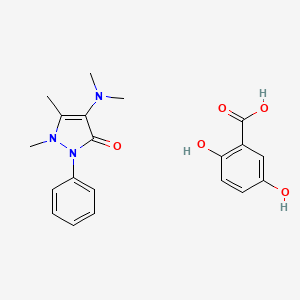

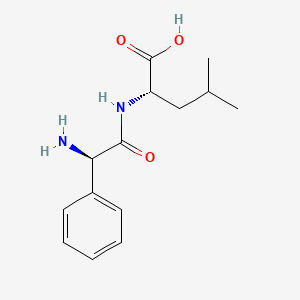

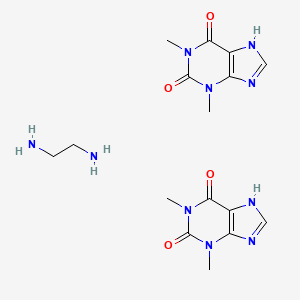

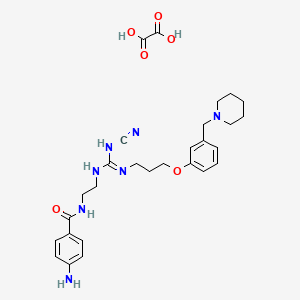

Molekularformel |

C28H40N2O9 |

Molekulargewicht |

548.6 g/mol |

IUPAC-Name |

[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |

InChI |

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23?,25+/m1/s1 |

InChI-Schlüssel |

UIFFUZWRFRDZJC-KSVNMYRZSA-N |

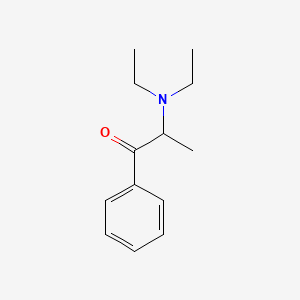

SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Isomerische SMILES |

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)C([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Kanonische SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Aussehen |

Solid powder |

Color/Form |

Crystals |

melting_point |

300.2 °F (EPA, 1998) 139-140 °C |

Key on ui other cas no. |

1397-94-0 116095-18-2 642-15-9 |

Physikalische Beschreibung |

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998) White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] |

Piktogramme |

Acute Toxic; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Antimycin A Antimycin A1 |

Herkunft des Produkts |

United States |

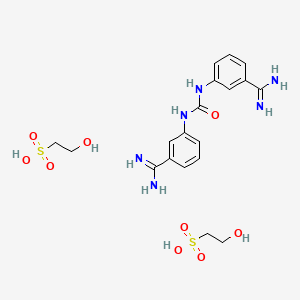

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

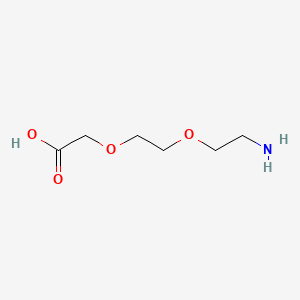

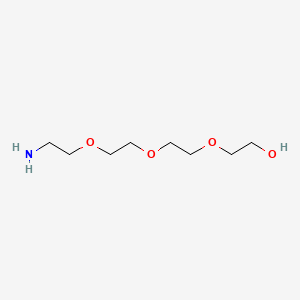

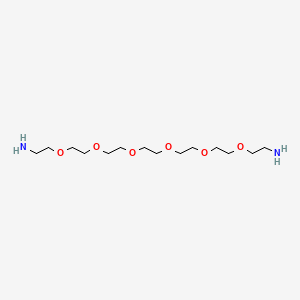

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)